

Elucidation of the Molecular Structure of 2-Acetylamino-5-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

Cat. No.: B1301817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected analytical data for the structure elucidation of **2-Acetylamino-5-iodopyridine** (CAS No: 66131-78-0).^[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed framework of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development, offering standardized experimental protocols and a logical workflow for the structural characterization of this and similar heterocyclic compounds.

Introduction

2-Acetylamino-5-iodopyridine, with the chemical formula C₇H₇IN₂O, is a halogenated pyridine derivative.^[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the potential for the iodo-substituent to participate in cross-coupling reactions. Accurate structural confirmation is a critical step in the synthesis and application of this molecule. This guide outlines the synergistic application of modern spectroscopic techniques to unequivocally determine its molecular structure.

Physicochemical Properties

A summary of the known physical and chemical properties of **2-Acetylamino-5-iodopyridine** is presented in Table 1.

Property	Value	Reference
CAS Number	66131-78-0	[1]
Molecular Formula	C7H7IN2O	[1]
Molecular Weight	262.05 g/mol	[1]
Melting Point	156-158 °C	[1] [2]
Appearance	White to off-white solid	

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for **2-Acetylamino-5-iodopyridine**. These predictions are based on the analysis of its constituent functional groups and the known spectroscopic behavior of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectral data for **2-Acetylamino-5-iodopyridine** in a suitable deuterated solvent (e.g., DMSO-d₆) are summarized in Table 2.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet (s)	1H	N-H (amide)
~8.5	Doublet (d)	1H	H-6 (Pyridine)
~8.1	Doublet of Doublets (dd)	1H	H-4 (Pyridine)
~7.9	Doublet (d)	1H	H-3 (Pyridine)
~2.1	Singlet (s)	3H	-CH ₃ (acetyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for **2-Acetylamino-5-iodopyridine** are presented in Table 3. In pyridine, the carbon atom at position C2 is directly attached to the more electronegative nitrogen atom, leading to a downfield shift in the ¹³C NMR spectrum.[3]

Chemical Shift (δ , ppm)	Assignment
~169	C=O (amide)
~152	C-2 (Pyridine)
~150	C-6 (Pyridine)
~145	C-4 (Pyridine)
~115	C-3 (Pyridine)
~80	C-5 (Pyridine, C-I)
~24	-CH ₃ (acetyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For **2-Acetylamino-5-iodopyridine**,

electron ionization (EI) would likely be a suitable method. The expected major fragments are listed in Table 4.

m/z Ratio	Proposed Fragment
262	$[M]^+$ (Molecular Ion)
220	$[M - C_2H_2O]^+$ (Loss of ketene)
193	$[M - C_2H_2O - HCN]^+$
127	$[I]^+$
43	$[CH_3CO]^+$ (Acetyl cation)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for **2-Acetylamino-5-iodopyridine** are summarized in Table 5.

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~3050	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (amide I)
~1580	Medium	N-H bend (amide II) and C=C/C=N stretch (pyridine ring)
~1400	Medium	C=C/C=N stretch (pyridine ring)
~820	Strong	C-H out-of-plane bend (aromatic)
~550	Medium	C-I stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Acetylamino-5-iodopyridine** in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

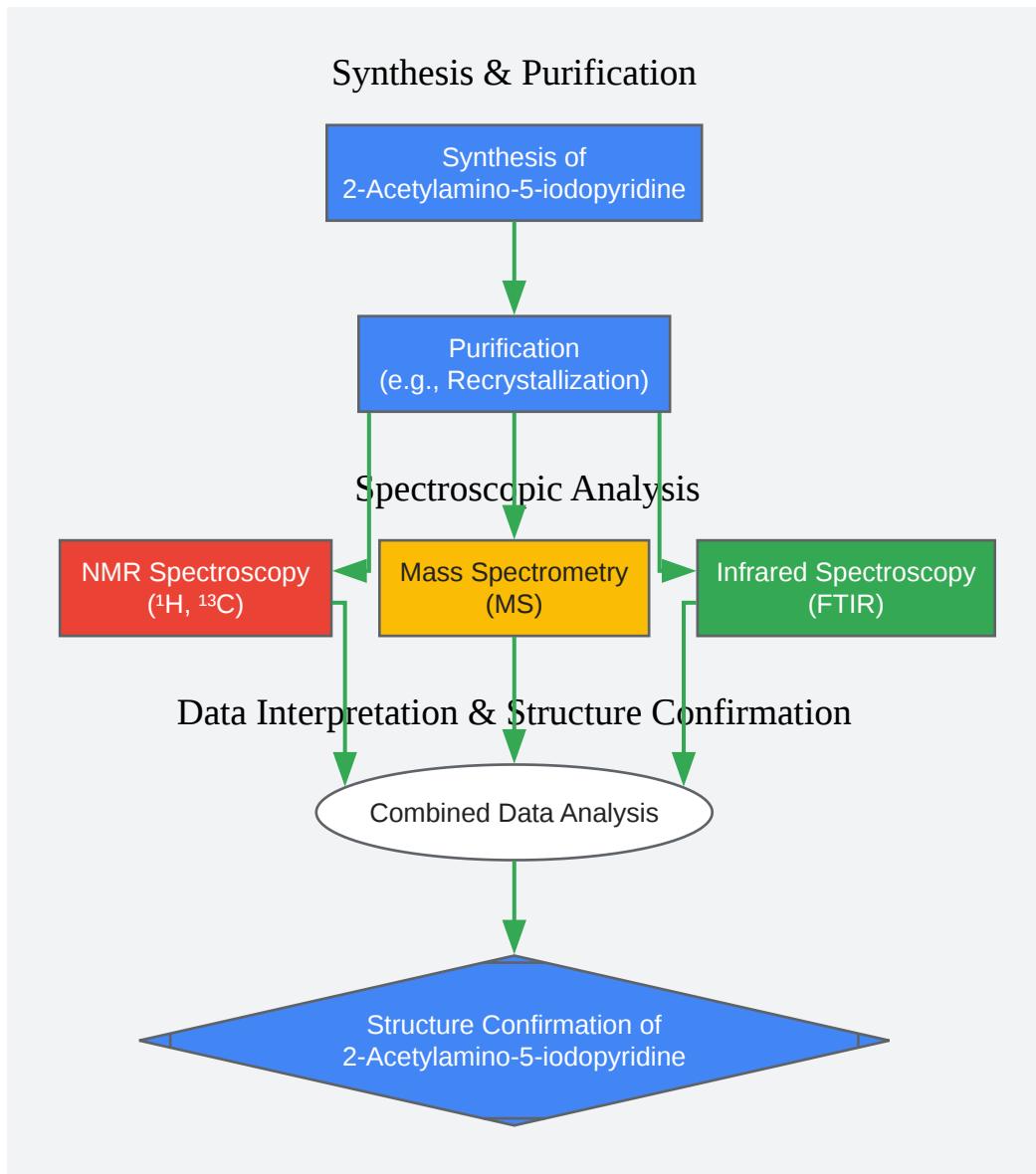
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (for EI-MS):

- Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

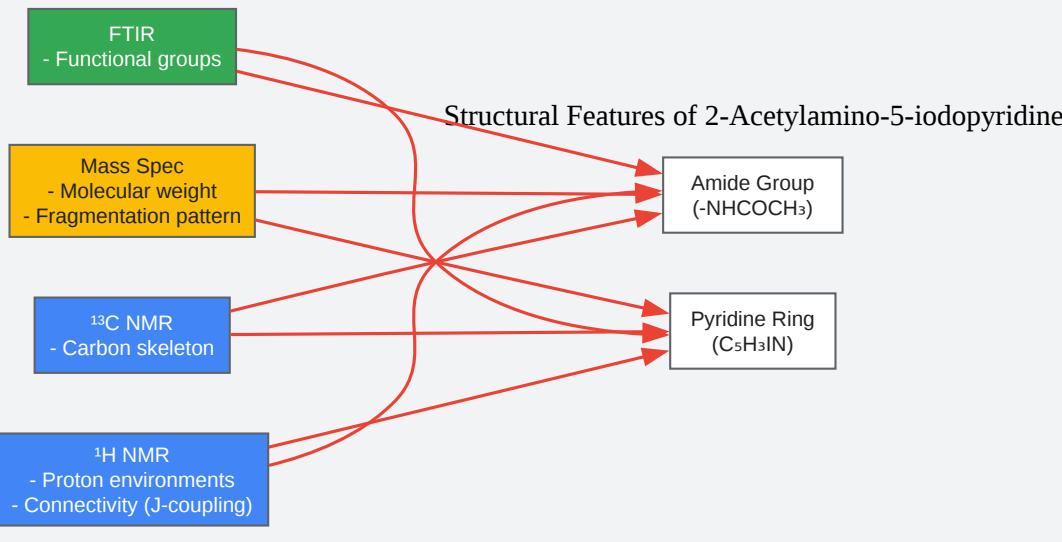
Objective: To identify the functional groups present in the molecule.


Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Procedure (using ATR-FTIR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract contributions from the instrument and atmosphere.
- Sample Application: Place a small amount of the solid **2-Acetylamino-5-iodopyridine** sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the FTIR spectrum.^[4] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.^[5]

Visualized Workflow for Structure Elucidation


The logical flow of experiments and data interpretation for the structure elucidation of **2-Acetylaminio-5-iodopyridine** is depicted in the following diagrams.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and structural elucidation of **2-Acetylaminio-5-iodopyridine**.

Information Derived from Each Technique

[Click to download full resolution via product page](#)

Relationship between spectroscopic techniques and the structural features of **2-Acetylaminio-5-iodopyridine**.

Conclusion

The structural elucidation of **2-Acetylaminio-5-iodopyridine** can be confidently achieved through the combined application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This technical guide provides a comprehensive framework of the expected data and standardized protocols for these analyses. While the presented data is predictive, it serves as a robust guide for researchers undertaking the synthesis and characterization of this and structurally related compounds, ensuring a systematic and effective approach to molecular structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 66131-78-0 N-(5-Iodopyridin-2-yl)acetamide AKSci Y9762 [aksci.com]
- 3. testbook.com [testbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- To cite this document: BenchChem. [Elucidation of the Molecular Structure of 2-Acetylamino-5-iodopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301817#structure-elucidation-of-2-acetylamino-5-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com